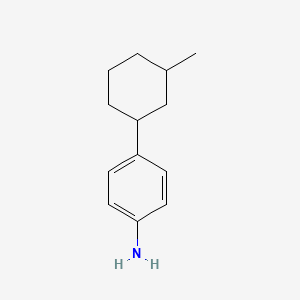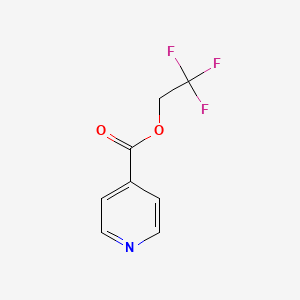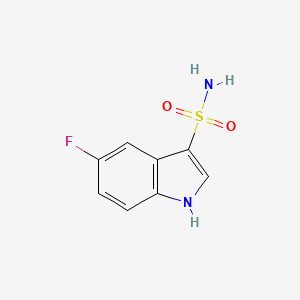![molecular formula C10H22N2O B13219374 (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a butan-2-yl amino group and two N,N-dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide typically involves the reaction of a suitable amine with a butanamide derivative. One common method is the reductive amination of a butanone derivative with an amine, followed by N,N-dimethylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various amine, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylpropanamide
- (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylpentanamide
- (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylhexanamide
Uniqueness
(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide is unique due to its specific structural configuration and the presence of both butan-2-yl and N,N-dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3R)-3-(butan-2-ylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-6-8(2)11-9(3)7-10(13)12(4)5/h8-9,11H,6-7H2,1-5H3/t8?,9-/m1/s1 |
InChI Key |
SZTQGYPRWBEZTD-YGPZHTELSA-N |
Isomeric SMILES |
CCC(C)N[C@H](C)CC(=O)N(C)C |
Canonical SMILES |
CCC(C)NC(C)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[ethyl(methyl)amino]methyl}-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13219312.png)
![benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine](/img/structure/B13219314.png)
![1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid](/img/structure/B13219320.png)


![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)




![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
